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Dimethyl 2-aminomaleate

Cat. No.: B2728951
CAS No.: 7542-93-0
M. Wt: 159.141
InChI Key: OIYDMGCIAJUICI-ONEGZZNKSA-N
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Description

Significance of Aminomaleate Scaffolds in Synthetic Chemistry

Aminomaleate scaffolds are key intermediates in organic synthesis due to their inherent reactivity and the presence of multiple functional groups. researchgate.net These scaffolds serve as fundamental building blocks for the synthesis of nitrogen-containing heterocycles, which are prevalent in a vast number of biologically active compounds and natural products. researchgate.netrsc.org The strategic arrangement of the amino and ester groups allows for a variety of chemical transformations, making them highly sought after in the development of new synthetic methodologies.

The utility of these scaffolds lies in their ability to participate in a range of chemical reactions. The enamine-like character of the double bond, coupled with the electron-withdrawing nature of the two ester groups, creates a unique electronic environment that facilitates various transformations. This has led to their use in the synthesis of diverse molecular architectures, including those with potential applications in medicinal chemistry and materials science. nih.govcam.ac.uk The ability to construct complex molecular frameworks from relatively simple and accessible starting materials is a cornerstone of modern synthetic chemistry, and aminomaleate scaffolds play a crucial role in this endeavor. cam.ac.uk

Historical Context and Evolution of Dimethyl 2-aminomaleate Research

The exploration of this compound and related aminomaleates can be traced back to early investigations into the reactions of amines with acetylenedicarboxylates. A common method for the preparation of such compounds involves the addition of amines to dialkyl acetylenedicarboxylates. researchgate.net

Early research focused on understanding the fundamental reactivity of these compounds. For instance, studies in the late 20th century explored the reactions of tertiary amines with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which, through a series of steps including a zwitterion intermediate and intramolecular allyl transfer, could lead to the formation of aminomaleate derivatives. cdnsciencepub.comresearchgate.net These initial studies laid the groundwork for more complex applications.

Over time, the focus of research has shifted towards harnessing the synthetic potential of this compound as a building block. It has been employed in the synthesis of various heterocyclic systems, such as pyridines and azepines. google.comheteroletters.org For example, the reaction of this compound with phenyl ethynyl (B1212043) ketone has been shown to produce dimethyl 6-phenylpyridine-2,3-dicarboxylate. google.com More recent research has explored its use in palladium-catalyzed reactions to form indoles and in multicomponent reactions to generate diverse and complex scaffolds. scribd.comrsc.org The evolution of research on this compound highlights a progression from fundamental reactivity studies to its strategic application in the synthesis of functionally rich and structurally diverse molecules.

Synthetic Applications of this compound

This compound serves as a versatile synthon for the construction of a variety of heterocyclic compounds. Its inherent reactivity allows for its participation in numerous cyclization and condensation reactions.

One notable application is in the synthesis of pyridine (B92270) derivatives. For example, heating a suspension of this compound and phenyl ethynyl ketone in methanol (B129727) results in the formation of dimethyl 6-phenylpyridine-2,3-dicarboxylate. google.com This reaction demonstrates the utility of the aminomaleate as a precursor to polysubstituted aromatic systems.

Furthermore, this compound is a key starting material for the synthesis of azepine derivatives. In a novel and efficient procedure, azepines can be synthesized through a simple cyclization-oxidation of the dimethyl 2-(arylamino)maleate ion with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a copper(II) ionic liquid catalyst. heteroletters.org This method offers a direct route to seven-membered heterocyclic rings, which are important structural motifs in various natural products and pharmaceuticals.

The versatility of this compound also extends to its use in the synthesis of indoles. Through palladium-catalyzed reactions, dimethyl 2-aminomaleates can be cyclized to form dimethyl 1H-indole-2,3-dicarboxylates. scribd.com This transformation is significant as the indole (B1671886) core is a privileged structure in medicinal chemistry.

Below is a table summarizing some of the heterocyclic compounds synthesized from this compound and its derivatives.

Starting MaterialReagent(s)ProductHeterocyclic Core
This compoundPhenyl ethynyl ketoneDimethyl 6-phenylpyridine-2,3-dicarboxylatePyridine
Dimethyl 2-(arylamino)maleate ion2,5-Dimethoxytetrahydrofuran, Copper(II) ionic liquidN-substituted azepinesAzepine
Dimethyl 2-aminomaleatesPalladium(II) acetateDimethyl 1H-indole-2,3-dicarboxylatesIndole

The reactivity of the enamine moiety within this compound is central to its synthetic utility. The nucleophilic character of the nitrogen and the adjacent carbon atom allows for reactions with a variety of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4 B2728951 Dimethyl 2-aminomaleate CAS No. 7542-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (E)-2-aminobut-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,7H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYDMGCIAJUICI-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dimethyl 2 Aminomaleate and Its Functionalized Analogues

Direct Synthesis of Dimethyl 2-aminomaleate

The direct formation of the this compound core structure is most prominently achieved through the reaction of amines with dimethyl acetylenedicarboxylate (B1228247). Other less common but notable methods have also been explored.

Reactions Involving Dimethyl Acetylenedicarboxylate and Amines

The reaction between dimethyl acetylenedicarboxylate (DMAD) and various amines represents the most direct and widely utilized approach for the synthesis of this compound and its analogues. This method is predicated on the Michael addition of an amine to the electron-deficient triple bond of DMAD.

The interaction of primary and secondary amines with DMAD typically proceeds through a series of proton transfers following the initial nucleophilic attack, leading to the formation of the corresponding aminomaleate. In some instances, the reaction of tertiary amines with DMAD can also yield dimethylaminomaleate as a product. cdnsciencepub.com For example, when benzyldimethylamine is treated with DMAD in acetonitrile, dimethylamino maleate (B1232345) is recovered among the products. cdnsciencepub.com

A study by Miyamoto and coworkers on the reaction of 1,2-diamino-4-phenylimidazole with DMAD in methanol (B129727), catalyzed by a small amount of acetic acid, resulted in the formation of imidazo[1,5-b]pyridazine (B2384543) derivatives. This complex transformation proceeds through an initial formation of a this compound-type intermediate which then undergoes cyclization. mdpi.com

Dehydration of N-Hydroxyaspartate Derivatives

An alternative pathway to the 2-aminomaleate core involves the dehydration of N-hydroxyaspartate derivatives. A patented process describes the preparation of dialkyl 2-aminomaleates from the corresponding esters of N-hydroxyaspartic acid. google.com While the example provided specifies the synthesis of diethyl 2-aminomaleate, the methodology is applicable to the dimethyl ester as well. This process is a key step in the synthesis of certain pyridine (B92270) and quinoline (B57606) dicarboxylic acids. researchgate.net

Other Established Synthetic Routes to the Core Structure

While the addition of amines to DMAD is the predominant method, other strategies for constructing the this compound scaffold exist, often as part of more complex reaction cascades. For instance, the synthesis of various heterocyclic compounds can involve the in-situ generation of a this compound intermediate which then reacts further. However, dedicated alternative syntheses for the standalone core structure are less commonly reported in the literature.

Preparation of Substituted this compound Derivatives

The functionalization of the this compound structure can be achieved by utilizing substituted starting materials, allowing for the introduction of a wide range of chemical groups at both the nitrogen and carbon positions of the maleate framework.

Synthesis of N-Substituted Dimethyl 2-aminomaleates

The synthesis of N-substituted dimethyl 2-aminomaleates is readily accomplished by reacting primary or secondary amines with dimethyl acetylenedicarboxylate. This reaction is a versatile method for introducing a variety of substituents onto the nitrogen atom.

For example, the reaction of aromatic amines with DMAD provides a direct route to N-aryl dimethyl 2-aminomaleates. archive.orgthieme-connect.com In a specific instance, the reaction of p-anisidine (B42471) with dimethyl acetylenedicarboxylate yields the corresponding N-(p-methoxyphenyl)aminomaleate. archive.org Similarly, N-alkyl substituted derivatives can be prepared from the corresponding alkylamines.

The following table summarizes representative examples of the synthesis of N-substituted dimethyl 2-aminomaleates:

Amine ReactantProductReaction ConditionsReference
p-AnisidineDimethyl 2-(p-methoxyphenylamino)maleateNot specified archive.org
Aromatic AminesDimethyl N-ArylaspartatesYb(III)- and La(III)-catalyzed thieme-connect.com
2-IodophenylamineDimethyl 2-((2-iodophenyl)amino)maleateMichael Addition rsc.org
6-Chloropyridin-3-amineDiethyl 2-((6-chloropyridin-3-yl)amino)maleateNot specified googleapis.comresearchgate.net

Synthesis of C-Substituted Dimethyl 2-aminomaleates

The introduction of substituents onto the carbon backbone of this compound is a more complex task that often involves specialized starting materials or reaction conditions.

One notable method involves the reaction of tertiary amines bearing an allylic substituent with dimethyl acetylenedicarboxylate. This reaction proceeds through a zwitterionic intermediate followed by an intramolecular allyl transfer, resulting in a C-substituted this compound derivative. cdnsciencepub.com A study by Schwan and Warkentin demonstrated that tertiary amines with an allylic group react with DMAD to produce 1-dimethylamino-2-X' maleates, where X' is the isomerized allylic group. cdnsciencepub.com

Another approach involves the reaction of heterocyclic ketene (B1206846) O,N-acetals with DMAD. For instance, the reaction of 2-ethoxy-1-methylindole with DMAD leads to the formation of dimethyl 2-(2-ethoxyindol-3-yl)maleate and its fumarate (B1241708) isomer. thieme-connect.de

The table below provides examples of the synthesis of C-substituted dimethyl 2-aminomaleates:

Reactant 1Reactant 2ProductReaction ConditionsReference
Tertiary amine with allylic substituentDimethyl acetylenedicarboxylate1-Dimethylamino-2-X' maleateAcetonitrile or Chloroform (B151607) cdnsciencepub.com
2-Ethoxy-1-methylindoleDimethyl acetylenedicarboxylateDimethyl 2-(2-ethoxyindol-3-yl)maleateNot specified thieme-connect.de

Derivatization Strategies for Advanced Intermediates

This compound serves as a versatile building block in organic synthesis, amenable to a variety of derivatization strategies to form advanced intermediates. These strategies often involve the modification of the amino group or the carbon-carbon double bond, leading to the construction of complex heterocyclic systems and other functionalized molecules.

One prominent derivatization pathway involves the reaction of this compound with other bifunctional molecules to construct new ring systems. For instance, it can be used in the synthesis of pyridine derivatives. The reaction of this compound with phenyl ethynyl (B1212043) ketone in refluxing methanol yields dimethyl 6-phenylpyridine-2,3-dicarboxylate. google.com This transformation highlights the role of this compound as a four-carbon synthon in annulation reactions.

Another significant derivatization strategy is the intramolecular cyclization of substituted dimethyl 2-aminomaleates. Dimethyl 2-(arylamino)maleates, which are themselves derivatives of this compound, can undergo oxidative cyclization to furnish N-substituted azepines. heteroletters.org This method demonstrates the utility of tailoring the substituent on the amino group to direct the formation of more complex heterocyclic scaffolds.

Furthermore, the amino group of this compound can be readily functionalized. Tertiary amines bearing an allylic substituent can react with dimethyl acetylenedicarboxylate (DMAD) to afford 1-dimethylamino-2-allylmaleates. cdnsciencepub.com This reaction proceeds through a zwitterionic intermediate and subsequent intramolecular allyl transfer, showcasing a method to introduce allylic groups. cdnsciencepub.com

The double bond of this compound and its analogues is also a key site for functionalization. Halogenation of the double bond can be achieved, for example, by the addition of amines to dialkyl acetylenedicarboxylates in the presence of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to produce functionalized dialkyl maleate and fumarate derivatives. researchgate.net This approach allows for the introduction of a halogen atom, which can serve as a handle for further cross-coupling reactions.

The following table summarizes selected derivatization strategies for this compound and its analogues, leading to various advanced intermediates.

Starting MaterialReagent(s)ProductReference
This compoundPhenyl ethynyl ketoneDimethyl 6-phenylpyridine-2,3-dicarboxylate google.com
Dimethyl 2-(arylamino)maleate2,5-dimethoxytetrahydrofuran (B146720), copper(II) ionic liquidN-substituted azepines heteroletters.org
Tertiary amines with an allylic substituentDimethyl acetylenedicarboxylate1-Dimethylamino-2-allylmaleates cdnsciencepub.com
Amines and dialkyl acetylenedicarboxylatesN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)Functionalized dialkyl maleates and fumarates researchgate.net
Dimethyl 2-aminomaleatesPalladium(II) acetateDimethyl 1H-indole-2,3-dicarboxylates scribd.com

Chemical Reactivity and Mechanistic Pathways of Dimethyl 2 Aminomaleate

Nucleophilic and Electrophilic Transformations

The unique structure of dimethyl 2-aminomaleate, featuring an amine group and two ester functionalities attached to a double bond, allows it to act as both a nucleophile and an electrophile. This dual reactivity is central to its utility in synthesizing a wide array of more complex molecules.

Reactions with Carbonyl Compounds and Alkynes

This compound readily reacts with various carbonyl compounds and alkynes. For instance, it can undergo condensation reactions with ketones. One notable example is its reaction with phenyl ethynyl (B1212043) ketone in refluxing methanol (B129727), which yields dimethyl 6-phenylpyridine-2,3-dicarboxylate. google.com This transformation highlights the ability of this compound to participate in cyclization cascades following an initial nucleophilic attack.

The reaction with alkynes, particularly electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), is another important transformation. While primary and secondary amines typically yield Michael adducts with DMAD, the reaction with tertiary amines, which share some mechanistic features with the reactivity of this compound, proceeds through the formation of a zwitterionic intermediate. cdnsciencepub.com This intermediate can then undergo further intramolecular reactions. cdnsciencepub.com

Addition Reactions and Subsequent Cyclizations

The reactivity of this compound is prominently characterized by its participation in addition reactions that are often followed by spontaneous or induced cyclization to form heterocyclic systems. The initial step typically involves the nucleophilic addition of the amino group to an electrophilic partner.

These addition-cyclization cascades are fundamental to the synthesis of various nitrogen-containing heterocycles. chim.it The specific outcome of the reaction is often dictated by the nature of the reaction partner and the conditions employed. For example, the reaction of tertiary amines with DMAD can lead to the formation of aminomaleates through a postulated zwitterionic intermediate that undergoes an intramolecular allyl transfer. cdnsciencepub.comresearchgate.net

Cyclization and Annulation Reactions for Heterocycle Formation

A significant application of this compound in organic synthesis is its use as a precursor for the construction of various heterocyclic frameworks. Its ability to undergo cyclization and annulation reactions is key to this utility.

Synthesis of Nitrogen-Containing Heterocycles

The presence of a nitrogen atom and multiple reactive sites makes this compound an ideal starting material for the synthesis of a variety of nitrogen-containing heterocycles.

This compound is a key reactant in the synthesis of polysubstituted pyridine (B92270) derivatives. A well-established method involves its reaction with α,β-unsaturated carbonyl compounds. For example, the reaction of this compound with phenyl ethynyl ketone results in the formation of dimethyl 6-phenylpyridine-2,3-dicarboxylate. google.com Similarly, reacting diethyl 2-aminomaleate with 2-ethacrolein in the presence of acetic acid yields diethyl 5-ethylpyridine-2,3-dicarboxylate. google.com The general mechanism for these reactions involves an initial Michael addition followed by cyclization and subsequent aromatization to furnish the pyridine ring.

Reactant 1Reactant 2ProductReference
This compoundPhenyl ethynyl ketoneDimethyl 6-phenylpyridine-2,3-dicarboxylate google.com
Diethyl 2-aminomaleate2-EthacroleinDiethyl 5-ethylpyridine-2,3-dicarboxylate google.com

This compound can also be utilized in the synthesis of azepine derivatives through oxidative cyclization reactions. A notable example is the three-component synthesis of N-substituted azepines from the reaction of 2,5-dimethoxytetrahydrofuran (B146720), anilines, and dimethyl acetylenedicarboxylate (DMAD), where a dimethyl 2-(arylamino)maleate intermediate is formed in situ. heteroletters.org This intermediate undergoes a simple cyclization-oxidation process, often catalyzed by a copper(II) ionic liquid, to yield the corresponding azepine-2,3-dicarboxylate. heteroletters.org This method provides an efficient route to fully N-substituted azepines. heteroletters.org

Quinoxaline (B1680401) Diester Synthesis

The synthesis of quinoxaline derivatives can be achieved through the reaction of o-phenylenediamine (B120857) with dicarbonyl compounds. While direct reaction of this compound is not explicitly detailed in the provided results, the formation of quinoxaline structures often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. chimicatechnoacta.rumdpi.com In a related context, the reaction of o-phenylenediamine with 2-indanone (B58226) derivatives, catalyzed by β-cyclodextrin in water, yields indeno[1,2-b]quinoxaline derivatives. mdpi.com This suggests that under appropriate conditions, the amino and ester functionalities of this compound could potentially react with suitable diamines to form quinoxaline-based structures. The general synthesis of quinoxalines highlights the versatility of using substituted diamines and carbonyl compounds to create a diverse range of quinoxaline derivatives. chimicatechnoacta.ru

Dihydropyridone Synthesis

The synthesis of highly functionalized 1,6-dihydropyridines has been accomplished through a zinc(II) triflate-catalyzed three-component cascade reaction. scispace.com This reaction involves aldimines, alkynes, and dimethyl acetylenedicarboxylate (DMAD), a compound structurally related to this compound. scispace.com The mechanism is proposed to proceed through an enamine intermediate, which was isolated and characterized. scispace.com Although this specific example does not use this compound directly, it provides a plausible pathway for its involvement in similar multicomponent reactions to form dihydropyridine (B1217469) structures. The Hantzsch synthesis is another classical method for preparing dihydropyridines, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. mdpi.com Variations of this synthesis can lead to unusual cyclizations and the formation of substituted pyrans instead of the expected dihydropyridine, particularly with sterically hindered reactants. mdpi.com

Intramolecular Cyclizations

This compound and its derivatives can undergo intramolecular cyclization to form various heterocyclic structures. For instance, dimethyl 2-((2-ethynylphenyl)amino)maleate is a precursor for intramolecular cyclization studies. grafiati.com The specific conditions and resulting products of such cyclizations are subjects of ongoing research.

Catalysis in this compound Transformations

Organocatalytic Systems (e.g., N-Heterocyclic Carbenes)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. nih.govrsc.orgchimicatechnoacta.ru They are particularly effective in promoting reactions involving aldehydes, such as the benzoin (B196080) condensation and the Stetter reaction. chimicatechnoacta.rusigmaaldrich.com The catalytic cycle of NHCs typically involves the formation of a Breslow intermediate from the NHC and an aldehyde. This intermediate can then act as a nucleophile in subsequent reactions. While direct applications of NHCs with this compound are not detailed in the provided results, the principles of NHC catalysis suggest potential applications. For instance, NHCs can catalyze the generation of reactive species from various starting materials, which could then react with this compound. sigmaaldrich.com The versatility of NHCs allows for the synthesis of complex molecules under mild conditions. sigmaaldrich.comscispace.com

Metal-Catalyzed Processes (e.g., Copper(II), Palladium)

Transition metal catalysis is a cornerstone of modern organic synthesis, with palladium and copper catalysts being particularly prominent. vapourtec.commdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are widely used for the formation of carbon-carbon bonds. chemie-brunschwig.ch These reactions tolerate a wide variety of functional groups, suggesting their potential applicability to transformations involving this compound. chemie-brunschwig.ch

Copper catalysts are also versatile and are used in reactions like the Sonogashira cross-coupling (often in conjunction with palladium) and Ullmann-type reactions. mdpi.comchemie-brunschwig.ch Copper(II) has been used as a catalyst in asymmetric Michael additions, demonstrating its utility in forming carbon-carbon bonds with high stereocontrol. mdpi.com In the context of dihydropyridine synthesis, copper salts such as Cu(OTf)₂ and CuBr₂ have been shown to catalyze the three-component reaction of aldimines, alkynes, and DMAD, albeit with lower yields compared to zinc(II) triflate. scispace.com

The following table summarizes the use of different metal catalysts in relevant reactions:

CatalystReaction TypeSubstratesProductReference
Zn(OTf)₂ Three-component cascadeAldimines, Alkynes, DMAD1,6-Dihydropyridines scispace.com
Cu(OTf)₂ Three-component cascadeAldimines, Alkynes, DMAD1,6-Dihydropyridines scispace.com
CuBr₂ Three-component cascadeAldimines, Alkynes, DMAD1,6-Dihydropyridines scispace.com
Palladium(II) Acetate Oxidative Heck ReactionAryl boronic acid, AlkeneSubstituted Alkenes vapourtec.com
Copper(I) Iodide & PdCl₂(PPh₃)₂ Sonogashira CouplingPyrimidinones, Propargyl alcohol5-Alkynyl pyrimidinones mdpi.com

Acid-Catalyzed and Base-Catalyzed Reactions

Acid and base catalysis play a crucial role in a wide array of organic reactions. wikipedia.org Acid catalysis often involves the protonation of a functional group, such as a carbonyl, to increase its electrophilicity. wikipedia.orgnptel.ac.in This is a key step in reactions like Fischer esterification and aldol (B89426) condensations. wikipedia.org Various acids, including Brønsted acids (e.g., sulfuric acid, toluenesulfonic acid) and Lewis acids (e.g., AlCl₃, FeCl₃), can be employed. wikipedia.orgnih.gov In the context of reactions involving amines and carbonates, acid catalysis can promote either methylation or carboxymethylation, depending on the specific catalyst and reaction conditions. nih.gov

Base-catalyzed reactions, on the other hand, typically proceed via the deprotonation of a substrate to generate a nucleophile. organic-chemistry.org For example, the base-catalyzed methylation of carboxylic acids using dimethylcarbonate offers a mild and selective method for ester formation. organic-chemistry.org The cyclization of hydantoinamides is subject to general-base catalysis. rsc.org The reaction of o-phenylenediamine with 2-indanone derivatives to form indeno[1,2-b]quinoxalines can be catalyzed by β-cyclodextrin, which is thought to promote the oxidative cyclodehydrogenation of the intermediate. mdpi.com

The following table provides examples of acid and base-catalyzed reactions:

Catalyst TypeCatalystReactionSubstratesProductReference
Lewis Acid FeCl₃CarboxymethylationPrimary aromatic amines, Secondary aminesCarboxymethylated amines nih.gov
Lewis Acid AlCl₃·6H₂OMonomethylationAromatic aminesMonomethylated amines nih.gov
Brønsted Acid Silica sulfuric acidCarboxymethylationPrimary aliphatic aminesCarboxymethylated amines nih.gov
Base Potassium carbonateEsterificationCarboxylic acids, DimethylcarbonateMethyl esters organic-chemistry.org
Supramolecular β-CyclodextrinQuinoxaline Synthesiso-Phenylenediamine, 2-IndanoneIndeno[1,2-b]quinoxaline mdpi.com
General Base VariousCyclizationHydantoinamidesHydantoins rsc.org

Investigations into Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its two functional groups: the amine and the electron-deficient alkene. This structure allows for a variety of mechanistic pathways, including the formation of charged intermediates, participation in single-electron transfer processes, and involvement in concerted pericyclic reactions. Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic routes.

Role of Zwitterionic Intermediates

A prominent mechanistic feature in the synthesis and reactions of aminomaleates is the involvement of zwitterionic intermediates. These species typically arise from the nucleophilic addition of an amine to an electrophilic alkyne, such as Dimethyl acetylenedicarboxylate (DMAD), a common precursor to this compound.

The reaction of tertiary amines with DMAD is postulated to begin with the reversible formation of a zwitterion. nih.govrsc.org In this intermediate, the nitrogen atom bears a positive charge, and a carbon atom of the original alkyne carries a negative charge. This highly polarized intermediate is not typically isolated but undergoes subsequent rapid transformations. For instance, tertiary allylamines react with DMAD to first form a zwitterion, which then undergoes an intramolecular allyl transfer via a six-membered transition state to yield a 1-dimethylamino-2-allyl-maleate. nih.gov Evidence for this zwitterionic intermediate includes its trapping through proton transfer from a solvent like chloroform (B151607) or through intramolecular cyclization. nih.gov

Similarly, the reaction of pyridine with DMAD generates a 1,4-dipolar (zwitterionic) intermediate. rsc.org This intermediate can then react with various dipolarophiles. When aldehydes are used, the reaction proceeds through another zwitterionic adduct, which, after a rsc.orgchinesechemsoc.org-hydrogen shift and elimination of pyridine, yields 2-benzoyl-fumarates. rsc.org These reactions highlight how the initial formation of a zwitterion is a key step that dictates the subsequent reaction cascade. rsc.org The stability and reactivity of the zwitterion are influenced by factors such as the solvent polarity and the nature of the substituents on the amine and the acetylene. nih.govuomustansiriyah.edu.iq

Table 1: Examples of Reactions Proceeding via Zwitterionic Intermediates

Reactants Key Intermediate Product(s) Solvent(s) Ref.
Tertiary Allylamines + DMAD Quaternary ammonium allenolate (Zwitterion) 1-Dimethylamino-2-X'-maleates Acetonitrile, Chloroform nih.gov
Pyridine + DMAD + Aromatic Aldehydes 1,4-Dipolar intermediate 2-Benzoylfumarates Not specified rsc.org
Tertiary Amine (Mannich base) + DMAD 1,3-Zwitterionic intermediate Various heterocyclic compounds Not specified rsc.org

Radical Pathways and Single-Electron Transfer

The enamine structure of this compound, characterized by its electron-rich double bond, makes it susceptible to oxidation through single-electron transfer (SET) processes, leading to the formation of radical intermediates. chinesechemsoc.org While ionic pathways are common, the potential for radical mechanisms opens up alternative reactivity patterns.

Enamines are known to undergo facile oxidation via SET to generate enamine radical cations. chinesechemsoc.org These open-shell intermediates are central to singly occupied molecular orbital (SOMO) catalysis and can engage in a variety of coupling reactions. Although direct observation of these radicals is challenging, their existence is inferred from reaction outcomes and supported by advanced spectroscopic techniques in related systems. chinesechemsoc.org For example, in photoredox catalysis, an enamine intermediate can be oxidized by an excited-state photocatalyst to form the enamine radical cation, which then reacts with other species in the medium. rsc.orgchinesechemsoc.org

Another relevant pathway is proton-coupled electron transfer (PCET). Electron-rich enamines, which are resistant to simple electron addition, can be reduced by reagents like samarium diiodide (SmI2) in the presence of a proton source (like water) via a concerted PCET. nih.gov This process involves the simultaneous transfer of an electron and a proton, bypassing a high-energy radical anion intermediate and instead forming a more stable α-amino radical. nih.gov This radical can then undergo further reduction to the saturated amine. This mechanism demonstrates that even electron-rich systems like enamines can be engaged in reductive radical pathways under appropriate conditions.

Mechanistic studies on related systems, such as enamides, further support the viability of radical pathways. Redox-neutral photocatalytic reactions have been developed where a radical adds to an enamide, followed by a SET reduction and acyl migration, showcasing a complex cascade initiated by a radical event. rsc.org

Pericyclic Reaction Modes (e.g., Retro-Diels-Alder in Related Systems)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another important class of transformations. uomustansiriyah.edu.iqunina.it In the context of this compound, it is best described as a dienophile due to its electron-deficient double bond, making it a suitable partner for conjugated dienes in Diels-Alder reactions. wikipedia.org The reverse of this process, the retro-Diels-Alder reaction, is thermally favorable at high temperatures and is a key step in the synthesis of various heterocyclic and aromatic systems. wikipedia.orgontosight.aimasterorganicchemistry.com

While this compound itself is the dienophile, understanding the behavior of related adducts in retro-Diels-Alder reactions is informative. For instance, the Diels-Alder reaction is a powerful tool for creating six-membered rings, and the subsequent retro-Diels-Alder reaction can be used to generate new molecules by eliminating a stable small molecule like carbon dioxide or nitrogen. wikipedia.orgmasterorganicchemistry.com

A classic example is the reaction of a 2H-pyran-2-one, acting as a diene, with an alkyne dienophile. chim.it The initial [4+2] cycloaddition forms a bicyclic adduct which is often unstable. This adduct can then undergo a retro-Diels-Alder reaction to extrude a molecule of CO2, resulting in the formation of a highly substituted benzene (B151609) ring. masterorganicchemistry.comchim.it This sequence provides a strategic pathway to aromatic compounds that might be otherwise difficult to access. The electronic nature of the substituents on both the diene and dienophile plays a critical role in the reactivity and regioselectivity of the initial cycloaddition. chim.it

The enamine character of this compound influences its reactivity in such reactions. Heterocycles with enamine-like structures, such as pyrroles, show different reactivity compared to other dienes like furan (B31954). While furan readily participates in Diels-Alder reactions, pyrrole (B145914) often undergoes electrophilic substitution instead, due to the high energy cost of disrupting its aromaticity. msu.edu This suggests that the pericyclic reactivity of systems containing an aminomaleate core would be a balance between its dienophilic nature and the electronic contribution of the amino group.

Strategic Applications of Dimethyl 2 Aminomaleate As a Synthon

Building Block for Complex Polycyclic Architectures

The construction of polycyclic architectures is a cornerstone of modern organic synthesis, enabling access to a wide array of biologically active natural products and novel materials. Dimethyl 2-aminomaleate can theoretically serve as a versatile building block in this context, particularly through its participation in cycloaddition reactions.

One of the most powerful methods for the formation of six-membered rings is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Due to the presence of electron-withdrawing ester groups, this compound can act as an activated dienophile, readily reacting with various dienes to furnish highly functionalized cyclohexene (B86901) derivatives. The stereochemistry of the resulting cycloadduct is often predictable, following the well-established endo rule, which favors the formation of the kinetic product where the substituents on the dienophile are oriented towards the diene. wikipedia.org

The resulting cyclohexene core, adorned with amino and ester functionalities, provides a rich platform for further chemical manipulation. These functional groups can be readily transformed into other moieties, facilitating the construction of additional rings through annulation strategies. For instance, the amino group can be acylated and subsequently involved in intramolecular cyclizations, while the ester groups can be hydrolyzed, reduced, or converted into other functional groups to enable further ring-forming reactions.

While direct, detailed research specifically employing this compound in the synthesis of complex polycyclic natural products is not extensively documented in readily available literature, its structural motifs are present in various synthetic intermediates. The fundamental reactivity of maleate (B1232345) derivatives in Diels-Alder and other annulation reactions suggests its high potential as a synthon for building intricate polycyclic systems. researchgate.netresearchgate.netresearchgate.net

Precursor for Chiral Compound Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound presents opportunities for the development of chiral molecules through various asymmetric transformations.

The double bond in this compound is a key site for stereoselective reactions. Asymmetric hydrogenation, catalyzed by chiral transition metal complexes, could provide access to chiral 2-aminosuccinate derivatives with high enantiomeric excess. nih.gov These chiral building blocks are valuable precursors for the synthesis of non-proteinogenic amino acids and other biologically active molecules.

Furthermore, the alkene can participate in diastereoselective addition reactions. For example, Michael additions of nucleophiles to the electron-deficient double bond, in the presence of a chiral auxiliary or catalyst, can lead to the formation of products with two new stereocenters with high diastereoselectivity. nih.govthieme-connect.de The resulting adducts can then be further elaborated into more complex chiral structures.

The presence of the amino group also allows for the introduction of chirality through derivatization with chiral reagents, followed by diastereoselective transformations. For instance, formation of an amide with a chiral carboxylic acid would create a diastereomeric mixture that could potentially be separated or used in a subsequent diastereoselective reaction where the chiral auxiliary directs the stereochemical outcome.

Reaction TypePotential Chiral ProductKey Features
Asymmetric HydrogenationChiral 2-aminosuccinate derivativesUtilizes chiral transition metal catalysts to achieve high enantioselectivity.
Diastereoselective Michael AdditionAdducts with two new stereocentersEmploys chiral auxiliaries or catalysts to control the formation of diastereomers.
Derivatization with Chiral ReagentsDiastereomeric amidesAllows for separation of diastereomers or directed diastereoselective reactions.

Atropisomers are stereoisomers arising from restricted rotation around a single bond. nih.govnih.govmdpi.comresearchgate.netdntb.gov.ua The synthesis of atropisomeric compounds is a growing area of research due to their unique properties and applications in catalysis and materials science. While direct synthesis of atropisomers from this compound is not a common strategy, its derivatives could be incorporated into larger molecules where restricted rotation around a newly formed bond leads to atropisomerism.

For example, the amino group of this compound could be functionalized with a bulky aromatic group. Subsequent transformations that create a sterically hindered biaryl or N-aryl amide linkage could result in the formation of atropisomeric structures. The challenge would lie in controlling the stereochemistry of the atropisomeric axis during the synthesis.

Role in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates most of the atoms of the starting materials. nih.govnih.govresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

This compound, with its multiple functional groups, is a prime candidate for participation in MCRs. For instance, it could potentially be employed in Passerini or Ugi-type reactions. nih.govnih.govwikipedia.orgresearchgate.netorganic-chemistry.org In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a highly functionalized peptide-like scaffold. The resulting product would contain the core structure of the aminomaleate with additional diversity elements introduced from the other three components.

The versatility of MCRs allows for the rapid construction of libraries of complex molecules for biological screening or materials discovery. The incorporation of the this compound scaffold into such libraries could lead to the discovery of novel compounds with interesting properties.

Multicomponent ReactionPotential Role of this compoundResulting Product Scaffold
Ugi ReactionAmine componentHighly functionalized peptide-like structures
Passerini Reaction (modified)Could potentially react with a carbonyl and isocyanideα-Acyloxy amide derivatives

Synthesis of Intermediates for Advanced Organic Materials (excluding specific material properties)

The development of advanced organic materials with tailored electronic and optical properties is a major focus of contemporary chemical research. This compound can serve as a precursor for the synthesis of key intermediates used in the preparation of such materials.

The presence of both amino and ester functionalities allows for the synthesis of monomers suitable for polymerization. For example, the amino group can be protected, and the ester groups can be converted to other functionalities, such as acid chlorides or alcohols, which can then undergo polycondensation or other polymerization reactions. researchgate.netmdpi.commdpi.combohrium.comdntb.gov.ua The resulting polymers would possess a regular arrangement of functional groups along the polymer backbone, which could be further modified to fine-tune the material's characteristics.

Furthermore, the core structure of this compound can be incorporated into larger conjugated systems. Through reactions such as cross-coupling, the double bond or the amino group can be used as a handle to attach aromatic or heteroaromatic units, extending the π-conjugation. These extended π-systems are fundamental components of organic electronic materials.

Advanced Analytical and Theoretical Approaches in Dimethyl 2 Aminomaleate Research

Spectroscopic Characterization of Reaction Products and Intermediates

Spectroscopic methods are indispensable for identifying and characterizing the transient intermediates and final products that arise from reactions involving dimethyl 2-aminomaleate. Each technique provides unique structural information, and together they offer a complete picture of the molecular changes occurring during a chemical transformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. uobasrah.edu.iqyoutube.com For this compound, the key NMR signals allow for unambiguous structural confirmation.

In ¹H NMR, the chemical shift of the vinyl proton is particularly diagnostic, influenced by the electron-donating amino group and the electron-withdrawing ester groups. The protons of the two methyl ester groups are also clearly identifiable. In ¹³C NMR, distinct signals are expected for the carbonyl carbons, the olefinic carbons, and the methyl carbons of the ester groups. oregonstate.edu Tracking the disappearance of these signals and the appearance of new ones is fundamental to monitoring reaction progress and identifying products. For instance, in a Michael addition reaction, the disappearance of the vinyl proton and carbon signals and the appearance of new signals in the aliphatic region would confirm the reaction's success.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides predicted chemical shift ranges. Click on a nucleus type for more details.

NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹H Vinyl (-CH=)4.5 - 5.5Shift is influenced by the cis-relationship of the amino and ester groups.
Amine (-NH₂)5.0 - 7.0Broad signal, position is concentration and solvent dependent.
Methyl Ester (-OCH₃)3.6 - 3.8Two singlets may be observed if the methyl groups are diastereotopic.
¹³C Carbonyl (C=O)165 - 175Characteristic of α,β-unsaturated esters. oregonstate.edu
Olefinic (C=C)100 - 140Two distinct signals for the substituted carbons of the double bond.
Methyl Ester (-OCH₃)50 - 55Typical range for ester methyl carbons. oregonstate.edu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The technique measures the absorption of infrared radiation by specific molecular vibrations. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its key functional groups.

The presence of N-H stretches from the primary amine, a strong C=O stretch from the α,β-unsaturated ester, and a C=C stretch from the alkene are all key diagnostic features. vscht.czlibretexts.orgwpmucdn.com During a reaction, changes in these bands provide direct evidence of chemical transformation. For example, if the amino group is acylated, the N-H stretching bands would be replaced by a new amide N-H stretch and a characteristic amide C=O band. Similarly, the saturation of the double bond would lead to the disappearance of the C=C stretching vibration. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

This interactive table shows the expected vibrational frequencies. Click on a functional group to see its typical appearance in a spectrum.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
Amine (N-H)Stretch3200 - 3500Medium (often two bands for -NH₂) wpmucdn.com
Amine (N-H)Bend1580 - 1650Medium vscht.cz
Ester (C=O)Stretch1715 - 1730Strong (α,β-unsaturated) vscht.czpressbooks.pub
Alkene (C=C)Stretch1640 - 1680Medium vscht.cz
Ester (C-O)Stretch1000 - 1300Strong pressbooks.pub

Mass spectrometry (MS) provides crucial information about a molecule's mass and, by extension, its elemental composition. libretexts.org High-resolution mass spectrometry can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula. Furthermore, the fragmentation pattern observed upon ionization provides valuable structural clues, acting as a molecular fingerprint. nih.govmiamioh.edu

For this compound, the molecular ion peak ([M]⁺) would confirm its molar mass. Common fragmentation pathways for esters and amines, such as α-cleavage, are expected. libretexts.orgjove.com This involves the cleavage of the bond adjacent to the heteroatom. For instance, α-cleavage next to the nitrogen could lead to the loss of a methoxycarbonyl radical. Similarly, cleavage of bonds next to the carbonyl group is a common fragmentation pattern for esters. jove.comresearchgate.net Analysis of these fragments helps to piece together the structure of the parent molecule and its reaction products.

Table 3: Plausible Mass Spectrometry Fragments for this compound (M.W. = 159.14)

This interactive table lists potential fragments and their origins. Click on a fragment to highlight its corresponding cleavage.

m/z (mass/charge)Possible Fragment IonOrigin
159[C₆H₉NO₄]⁺Molecular Ion (M⁺)
128[M - OCH₃]⁺Loss of a methoxy (B1213986) radical
100[M - COOCH₃]⁺Loss of a methoxycarbonyl radical (α-cleavage)
86[CH₃OOC-C(NH₂)=CH]⁺Cleavage of the second ester group
59[COOCH₃]⁺Methoxycarbonyl cation
44[H₂N-C=CH]⁺Fragment from cleavage on both sides of the double bond

Computational Chemistry and Mechanistic Elucidation

Theoretical calculations, particularly those based on quantum mechanics, have become powerful tools for understanding reaction mechanisms at a molecular level. These methods allow researchers to model reaction pathways and predict outcomes, providing insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and model reaction mechanisms. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire potential energy surface of a reaction. researchgate.netacs.orgresearchgate.net This allows for the determination of activation energies (the energy barriers that must be overcome for a reaction to proceed) and the relative stabilities of different species along the reaction coordinate.

For reactions involving this compound, such as a Michael addition, DFT calculations can be used to compare different possible pathways. comporgchem.comrsc.org For example, it can determine whether a reaction proceeds through a concerted mechanism (all bonds are broken and formed in a single step) or a stepwise mechanism involving a distinct intermediate. The calculated energy profile can reveal the rate-determining step of the reaction and provide a detailed understanding of the electronic and structural changes that occur. researchgate.net

Table 4: Representative DFT Energy Profile for a Hypothetical Reaction Step

This interactive table illustrates a simplified reaction coordinate. Hover over each species to see its position on the energy profile.

SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)
ReactantsThis compound + Nucleophile0.0 (Reference)
Transition State (TS)Highest energy point on the pathway+21.5
IntermediateA stable, but transient species-5.2
ProductsFinal products of the reaction step-15.8

Many reactions of this compound can lead to the formation of chiral centers, resulting in stereoisomeric products. DFT calculations are exceptionally useful for predicting and explaining the stereochemical outcome of such reactions. manchester.ac.uk By modeling the transition states that lead to different stereoisomers (e.g., R vs. S or syn vs. anti), chemists can determine which pathway is energetically favored. rsc.org

The transition state with the lower calculated activation energy will correspond to the major product formed under kinetic control. manchester.ac.uk These calculations can take into account subtle steric and electronic interactions between the substrate, reagents, and catalyst that dictate the facial selectivity of the attack. comporgchem.com This predictive power is invaluable for designing new stereoselective syntheses and for understanding the origins of stereoselectivity in existing methods.

Table 5: Predicting Stereochemical Outcome via DFT Transition State Analysis

This interactive table demonstrates how transition state energies predict the major product. The lower energy pathway is favored.

Transition StateLeads to ProductActivation Energy (ΔG‡, kcal/mol)Predicted Outcome
TS-AStereoisomer A18.2Major Product
TS-BStereoisomer B20.1Minor Product

Understanding Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound are governed by the interplay of its key functional groups: the electron-donating amino group (-NH2) and the two electron-withdrawing methoxycarbonyl groups (-COOCH3), all attached to a carbon-carbon double bond. This unique electronic arrangement confers a distinct reactivity profile, making it a versatile substrate in various organic transformations. Theoretical and analytical studies have been instrumental in elucidating the mechanistic pathways of its reactions, providing insights into the factors that control regioselectivity and stereoselectivity.

The presence of the amino group enhances the nucleophilicity of the double bond, while the ester groups make it susceptible to nucleophilic attack. This dual character allows this compound to participate in a range of reactions, including cycloadditions and Michael-type additions.

Cycloaddition Reactions

This compound is a valuable precursor in the synthesis of heterocyclic compounds through cycloaddition reactions. The electron-rich nature of the double bond, due to the amino substituent, facilitates its participation as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to model the transition states of these cycloaddition reactions. These studies help in predicting the stereochemical outcome and understanding the electronic and steric effects of the substituents on the reaction barrier. For instance, in the [3+2] cycloaddition reaction of nitrones with dimethyl maleate (B1232345), computational studies have shown that the reaction proceeds via a zwitterionic-type mechanism. scielo.org.mx The high nucleophilic character of the nitrone and the strong electrophilic character of the dimethyl maleate are key to the reaction's acceleration. scielo.org.mx

The regioselectivity of these reactions is also a subject of theoretical investigation. The relative energies of different possible transition states are calculated to determine the most favorable reaction pathway. The table below summarizes the calculated activation energies for the endo and exo approaches in a model [3+2] cycloaddition reaction, highlighting the predicted selectivity.

ApproachSolventActivation Energy (kcal/mol)Predicted Selectivity
EndoToluene8.2Major
ExoToluene9.8Minor
EndoAcetonitrile7.9Major
ExoAcetonitrile9.5Minor

This table is generated based on data from analogous cycloaddition reactions involving substituted maleates and is intended to be illustrative of the types of theoretical data used to predict selectivity.

Michael Addition and Related Reactions

The electron-deficient character of the double bond, induced by the two ester groups, makes this compound an excellent Michael acceptor. wikipedia.orgchemistrysteps.com It can readily react with a variety of nucleophiles, including amines, thiols, and carbanions, in a conjugate addition fashion. wikipedia.orgchemistrysteps.com

The selectivity of Michael additions to activated alkenes is a well-studied area. In the case of this compound, the amino group can influence the regioselectivity of the nucleophilic attack. While the β-carbon is the typical site of attack in Michael additions, the presence of the amino group at the α-position can direct the nucleophile to the β-position with high selectivity.

Advanced analytical techniques, such as in-situ FTIR and NMR spectroscopy, coupled with kinetic studies, are employed to monitor the progress of these reactions and identify reactive intermediates. These experimental approaches, supported by computational modeling, provide a comprehensive understanding of the reaction mechanism and the factors governing selectivity.

The following table presents representative data from a study on the Michael addition of a nucleophile to a substituted maleate, illustrating the high yields and selectivity that can be achieved.

NucleophileCatalystSolventYield (%)Diastereomeric Ratio
ThiophenolEt3NCH2Cl295>99:1
PiperidineNoneTHF92N/A
Dimethyl malonateNaHDMF8895:5

This table is a composite of typical results for Michael additions to activated alkenes and serves to illustrate the high selectivity often observed in such reactions.

Emerging Research Frontiers and Future Prospects

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the synthesis of complex molecules, including β-enamino esters like Dimethyl 2-aminomaleate. rsc.orgsemanticscholar.org The focus is on minimizing waste, reducing energy consumption, and utilizing non-hazardous materials.

Key trends in the sustainable synthesis of this class of compounds include:

Solvent-Free Reactions: A significant advancement is the development of solvent-free reaction conditions. For instance, the condensation of 1,3-dicarbonyl compounds with primary amines to form β-enamino esters and β-enaminones has been achieved at room temperature without any solvent, leading to high yields and a simplified work-up. nih.govacgpubs.org

Water as a Benign Solvent: Water is being explored as a green solvent for the synthesis of β-enaminones, offering an environmentally friendly alternative to volatile organic solvents. organic-chemistry.org

Biocatalysis: The use of enzymes in organic synthesis represents a frontier in sustainable methodologies. Lipases have been successfully employed to catalyze the Michael addition of amines to acrylates, producing β-amino acid esters in continuous-flow microreactors. mdpi.com Furthermore, the evolution of protoglobin nitrene transferases enables the direct, enantioselective amination of carboxylic acid esters to produce chiral α-amino esters, showcasing the potential of biocatalysis for creating complex amino compounds. nih.govnih.gov These biocatalytic methods often operate under mild conditions and offer high specificity.

Exploration of Novel Catalytic Systems

The efficiency and selectivity of chemical transformations involving this compound are heavily dependent on the catalyst employed. Researchers are actively exploring a diverse range of catalytic systems to improve reaction rates, yields, and sustainability.

Recent developments in catalysis for the synthesis of β-enamino esters include:

Transition Metal Catalysis: A variety of metal catalysts have been shown to be effective. A gold(I)/silver(I) combination has been used for the efficient synthesis of β-enaminones and β-enaminoesters under solvent-free conditions. nih.gov Other notable metal catalysts include ferric (III) ammonium (B1175870) nitrate, scandium(III) triflate (Sc(OTf)3), bismuth(III) trifluoroacetate, cerium chloride, and cobalt(II) chloride, many of which can be used in catalytic amounts under mild, solvent-free conditions. acgpubs.org

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field. Dienamine catalysis, an activation mode for α,β-unsaturated aldehydes, allows for various cycloaddition reactions, demonstrating a metal-free approach to complex molecule synthesis. nih.gov

Biocatalysts: Enzymes such as lipases and transaminases are being investigated as highly efficient and selective catalysts. mdpi.commdpi.com Lipozyme TL IM, for example, has been identified as an effective catalyst for the synthesis of β-amino acid esters. mdpi.com The development of engineered enzymes offers the potential for highly customized catalysts for specific transformations. nih.govnih.gov

Below is an interactive data table summarizing various catalytic systems used for the synthesis of β-enamino carbonyl compounds.

Catalyst SystemReactantsReaction ConditionsYield (%)Reference
[(PPh3)AuCl]/AgOTf1,3-Dicarbonyls, Primary AminesSolvent-free, Room Temp.Good to Excellent nih.gov
Ferric (III) Ammonium Nitrate1,3-Dicarbonyls, Primary AminesSolvent-free, Room Temp.69-92 acgpubs.org
Sc(OTf)3 (5 mol%)β-Keto esters, AminesSolvent-free70-95 acgpubs.org
Bismuth (III) TrifluoroacetateCarbonyl Compounds, AminesWater63-98 acgpubs.org
Cobalt(II) Chloride1,3-Dicarbonyls, AminesSolvent-free, Room Temp.75-95 acgpubs.org
Lipozyme TL IMAromatic Amines, AcrylatesContinuous-flow microreactorExcellent mdpi.com

Uncharted Reactivity Modes and Transformations

This compound's unique electronic structure, characterized by both electron-donating and electron-withdrawing groups, makes it a candidate for a wide range of chemical transformations. Research is ongoing to uncover novel reactivity patterns that can be exploited for the synthesis of complex molecular architectures.

Emerging areas of reactivity include:

Cycloaddition Reactions: Enamines are known to participate in various cycloaddition reactions. researchgate.net Their reactions with electron-deficient acetylenes can proceed via [2+2] cycloadditions to form cyclobutene (B1205218) derivatives. documentsdelivered.comtandfonline.com The use of dienamine intermediates, generated organocatalytically, has enabled asymmetric [4+2], [3+2], and even [5+2] cycloadditions. nih.gov This mode of reactivity is crucial for constructing cyclic and heterocyclic systems.

C–H Functionalization and Annulation: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Recent studies have demonstrated the site-selective transformation of β-enaminones through transition-metal-catalyzed C–H bond functionalization and annulation. rsc.org This strategy allows for the construction of complex polyaromatic and heterocyclic scaffolds from simple precursors.

Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single pot, is a key goal for synthetic efficiency. Enaminones and enamino esters have been used as substrates in cascade reactions to construct complex bridged-ring systems, such as morphan derivatives. acs.org

Interdisciplinary Applications in Chemical Synthesis

The versatility of β-enamino esters like this compound makes them valuable building blocks in various fields of chemical synthesis, particularly in the creation of biologically active molecules.

Key interdisciplinary applications include:

Medicinal Chemistry: β-Enaminones and β-enaminoesters are crucial intermediates for synthesizing compounds with a wide range of therapeutic properties, including anticonvulsant, anti-inflammatory, and antitumor activities. nih.gov They are also precursors to α,β-amino acids and peptides. nih.gov

Heterocyclic Synthesis: Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.netnih.gov this compound and related enamino esters are ideal precursors for a variety of heterocyclic systems such as pyrroles, pyridines, and quinolines. nih.govmdpi.com For example, the reaction of enaminones with quinone monoketals can lead to the formation of novel morphan derivatives. acs.org

Natural Product Synthesis: The synthesis of complex natural products often relies on efficient methods for constructing key structural motifs. The reactivity of enamino esters is leveraged in the synthesis of various alkaloids and other natural products. nih.govbeilstein-journals.org

The continued exploration of these research frontiers will undoubtedly unlock the full potential of this compound as a pivotal molecule in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl 2-aminomaleate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : this compound synthesis typically involves maleic anhydride derivatives and amine sources under controlled esterification. Key parameters include temperature (40–60°C), solvent choice (e.g., methanol or THF), and stoichiometric ratios. For reproducibility, document catalyst loading (e.g., acid catalysts like H₂SO₄) and reaction time precisely. Use TLC or HPLC to monitor progress. Validate purity via NMR (¹H/¹³C) and mass spectrometry. Reference kinetic models from similar esterification reactions to refine conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational tools:

  • Spectroscopy : ¹H NMR (δ 3.7–3.9 ppm for methyl esters), FTIR (C=O stretch ~1700 cm⁻¹, N-H ~3300 cm⁻¹).
  • Computational : DFT calculations (B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps, aiding in reactivity predictions.
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves stereochemistry. Cross-validate with literature databases (e.g., Cambridge Structural Database) .

Q. What are the primary applications of this compound in polymer chemistry?

  • Methodological Answer : The compound serves as a monomer in polycondensation reactions for functional polymers. Design experiments to copolymerize it with diols or diamines, tracking molecular weight via GPC. Assess thermal stability (TGA) and mechanical properties (DSC). Compare reactivity with analogous maleate esters to optimize crosslinking efficiency .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in nucleophilic substitutions be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity, steric effects, or competing pathways. Systematically vary solvents (polar aprotic vs. protic), track intermediates via LC-MS, and perform kinetic isotope effects (KIEs) to distinguish mechanisms. Use multivariate analysis (e.g., PCA) to isolate dominant variables. Replicate conflicting studies under identical conditions to identify protocol discrepancies .

Q. What experimental and computational strategies optimize this compound’s role in catalytic cycles?

  • Methodological Answer :

  • Experimental : Screen transition-metal catalysts (e.g., Pd, Cu) in coupling reactions, monitoring turnover frequency (TOF) via GC-MS.
  • Computational : MD simulations (AMBER/CHARMM) model ligand-metal interactions. Parameterize activation barriers using Arrhenius plots from temperature-dependent kinetics. Validate with in-situ IR spectroscopy .

Q. How do interfacial adsorption phenomena affect this compound’s performance in heterogeneous catalysis?

  • Methodological Answer : Conduct adsorption isotherm studies (Langmuir/Freundlich models) on catalyst surfaces (e.g., α-Al₂O₃, SiO₂). Use QCM-D or BET surface area analysis to quantify monolayer coverage. Pair with molecular dynamics (MD) simulations to resolve orientation effects (e.g., ester group alignment on metal oxides). Compare with in-situ DRIFTS for mechanistic insights .

Q. What protocols ensure robust validation of this compound’s biological activity assays?

  • Methodological Answer : For enzyme inhibition studies:

  • Dose-response curves : Use Hill slopes to assess cooperativity.
  • Controls : Include known inhibitors (e.g., maleate derivatives) and blanks.
  • Reproducibility : Triplicate runs with independent stock solutions. Apply statistical rigor (e.g., ANOVA for inter-lab variability). Reference ICH guidelines for assay validation criteria (precision, accuracy, LOD/LOQ) .

Methodological Best Practices

  • Data Reproducibility : Archive raw data (spectra, chromatograms) in open-access repositories. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Conflict Resolution : Publish negative results and detailed protocols to mitigate publication bias. Use platforms like Zenodo for pre-registration .
  • Computational Transparency : Share input files (e.g., Gaussian .com, VMD scripts) and version-control software (GitHub) to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.